molecular formula C16H22N2O3 B5465131 ETHYL 4-{[(3-METHYLPIPERIDINO)CARBONYL]AMINO}BENZOATE

ETHYL 4-{[(3-METHYLPIPERIDINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B5465131
M. Wt: 290.36 g/mol
InChI Key: VLRGPCDQCCOVEC-UHFFFAOYSA-N
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Description

ETHYL 4-{[(3-METHYLPIPERIDINO)CARBONYL]AMINO}BENZOATE is a chemical compound with the molecular formula C16H22N2O3 It is a derivative of benzoic acid and contains a piperidine moiety, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(3-METHYLPIPERIDINO)CARBONYL]AMINO}BENZOATE typically involves the reaction of ethyl 4-aminobenzoate with 3-methylpiperidine-1-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(3-METHYLPIPERIDINO)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

The major products formed from these reactions include N-oxide derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-{[(3-METHYLPIPERIDINO)CARBONYL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ETHYL 4-{[(3-METHYLPIPERIDINO)CARBONYL]AMINO}BENZOATE exerts its effects involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, potentially inhibiting their activity. The compound may also affect signaling pathways within cells, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 4-{[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO}BENZOATE
  • ETHYL 4-{[(3-METHYL-1-PIPERIDINYL)CARBOTHIOYL]AMINO}BENZOATE

Uniqueness

ETHYL 4-{[(3-METHYLPIPERIDINO)CARBONYL]AMINO}BENZOATE is unique due to its specific combination of a benzoate ester and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

ethyl 4-[(3-methylpiperidine-1-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-3-21-15(19)13-6-8-14(9-7-13)17-16(20)18-10-4-5-12(2)11-18/h6-9,12H,3-5,10-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRGPCDQCCOVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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